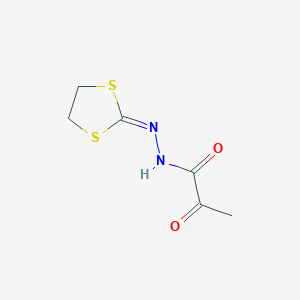

2-Pyruvoylhydrazono-1,3-dithiolane

Description

Structure

3D Structure

Properties

CAS No. |

144602-01-7 |

|---|---|

Molecular Formula |

C6H8N2O2S2 |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

N-(1,3-dithiolan-2-ylideneamino)-2-oxopropanamide |

InChI |

InChI=1S/C6H8N2O2S2/c1-4(9)5(10)7-8-6-11-2-3-12-6/h2-3H2,1H3,(H,7,10) |

InChI Key |

XVEYZKRFWONYNJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)NN=C1SCCS1 |

Canonical SMILES |

CC(=O)C(=O)NN=C1SCCS1 |

Other CAS No. |

144602-01-7 |

Synonyms |

2-pyruvoylhydrazono-1,3-dithiolane |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyruvoylhydrazono 1,3 Dithiolane

Initial Synthetic Pathways to 2-Pyruvoylhydrazono-1,3-dithiolane

Direct synthesis of the target compound has been reported through specific condensation reactions.

The primary and most direct synthetic route to this compound involves the condensation reaction between pyruvic acid and 1,3-dithiolane-2-hydrazide. This reaction forms the hydrazone linkage by reacting the ketone group of pyruvic acid with the hydrazide functional group of the 1,3-dithiolane (B1216140) derivative. The reaction conditions for this transformation are crucial for achieving a high yield and purity of the final product.

While the reaction of pyruvic acid with 1,3-dithiolane-2-hydrazide is a key method, other synthetic strategies can be envisaged. These could involve the reaction of a pyruvoyl derivative, such as a pyruvoyl halide or ester, with 1,3-dithiolane-2-hydrazide. Alternatively, a pre-formed hydrazone of pyruvic acid could potentially react with a suitable precursor to form the 1,3-dithiolane ring. Additionally, a one-pot synthesis involving the reaction of malononitrile (B47326) or cyanoacetamide with carbon disulfide and subsequently with 1,2-dichloroalkanes has been developed for the synthesis of 2-ylidene-1,3-dithiolanes. researchgate.net Another approach involves a visible light-mediated, metal-free, regioselective dihydrothionation of terminal alkynes using Eosin Y as a photoredox catalyst to directly access 1,3-dithiolanes. nih.gov

General Approaches to the 1,3-Dithiolane Ring System

The 1,3-dithiolane ring is a fundamental structural motif in this compound. The formation of this five-membered sulfur-containing heterocycle is typically achieved through the thioacetalization of carbonyl compounds. organic-chemistry.orgnih.gov

The most common method for synthesizing 1,3-dithiolanes is the reaction of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol (B43112). organic-chemistry.org This reaction is generally catalyzed by an acid. organic-chemistry.org

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol. organic-chemistry.org

Brønsted Acids: Protic acids such as p-toluenesulfonic acid and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) can efficiently catalyze the reaction. organic-chemistry.orgchemicalbook.com For instance, the use of a catalytic amount of p-toluenesulfonic acid with silica gel provides an effective method for this transformation. organic-chemistry.org Brønsted acidic ionic liquids have also been employed for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Evidence suggests the intermediate formation of thionium (B1214772) ions in Brønsted acid-catalyzed reactions of enone-derived 1,3-dithiolanes. researchgate.net

Lewis Acids: A wide variety of Lewis acids can be used to promote the synthesis of 1,3-dithiolanes. These include metal salts and complexes such as praseodymium triflate, yttrium triflate, and copper(II) triflate on silica gel. organic-chemistry.orgchemicalbook.comresearchgate.net Boron trifluoride etherate is another commonly used Lewis acid for this purpose. orgsyn.org The choice of catalyst can influence the reaction conditions and the chemoselectivity of the process. organic-chemistry.org For example, yttrium triflate allows for the highly chemoselective protection of aldehydes. organic-chemistry.org

A comparative table of various acid catalysts for 1,3-dithiolane synthesis is presented below:

| Catalyst Type | Specific Catalyst | Key Features |

| Brønsted Acid | p-Toluenesulfonic acid/Silica Gel | Versatile, short reaction time, excellent yield. organic-chemistry.org |

| Brønsted Acid | Perchloric Acid on Silica Gel (HClO₄-SiO₂) | Extremely efficient, reusable, solvent-free conditions. thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Brønsted Acid | Brønsted acidic ionic liquid | Mild, chemoselective for aldehydes. organic-chemistry.org |

| Lewis Acid | Praseodymium Triflate | Recyclable, chemoselective for aldehydes. organic-chemistry.orgchemicalbook.com |

| Lewis Acid | Yttrium Triflate | Efficient for both aldehydes and ketones, highly chemoselective for aldehydes. organic-chemistry.org |

| Lewis Acid | Boron Trifluoride Etherate | Commonly used in synthesis. orgsyn.org |

| Lewis Acid | Copper(II) Triflate on Silica Gel | Effective under solvent-free conditions. researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop heterogeneous and solvent-free catalytic systems for 1,3-dithiolane synthesis. organic-chemistry.org

Tungstophosphoric Acid: Tungstophosphoric acid (H₃PW₁₂O₄₀) has been identified as an effective and highly selective heterogeneous catalyst for the thioacetalization of aldehydes and ketones. organic-chemistry.org This catalyst can be used in the absence of a solvent, and for sterically hindered carbonyl compounds, the reaction can be carried out in refluxing petroleum ether. organic-chemistry.org Another related catalyst, tungstate (B81510) sulfuric acid, has also been reported for the synthesis of 1,3-dithiolanes under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net

Perchloric Acid Adsorbed on Silica Gel (HClO₄-SiO₂): This solid-supported catalyst is exceptionally efficient for the formation of 1,3-dithiolanes and 1,3-dithianes. thieme-connect.comorganic-chemistry.orgthieme-connect.com The reactions are typically carried out under solvent-free conditions at room temperature, with very short reaction times (1-30 minutes) and high yields (75-100%). thieme-connect.comorganic-chemistry.org This catalyst is also reusable, making it an environmentally friendly option. organic-chemistry.orgresearchgate.net

The following table summarizes the key advantages of these heterogeneous catalytic methods:

| Catalyst | Reaction Conditions | Advantages |

| Tungstophosphoric Acid | Solvent-free or refluxing petroleum ether | Highly selective, effective for hindered carbonyls. organic-chemistry.org |

| Tungstate Sulfuric Acid | Solvent-free | Excellent yields, short reaction times, simple work-up. researchgate.net |

| **Perchloric Acid on Silica Gel (HClO₄-SiO₂) ** | Solvent-free, room temperature | Extremely efficient, very short reaction times, high yields, reusable. thieme-connect.comorganic-chemistry.orgthieme-connect.com |

Thioacetalization Reactions for 1,3-Dithiolane Formation

Photoredox Catalysis for 1,3-Dithiolane Synthesis (e.g., Eosin Y catalysis)

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic transformations, offering mild reaction conditions and avoiding the need for harsh reagents. scispace.comresearchgate.net Eosin Y, an inexpensive and readily available organic dye, has gained prominence as a metal-free photoredox catalyst. researchgate.netuni-regensburg.de It effectively converts visible light into chemical energy, facilitating single-electron transfer (SET) processes to generate reactive intermediates. scispace.comresearchgate.net

A notable application of this is the direct synthesis of 1,3-dithiolanes from terminal alkynes. researchgate.net This method utilizes Eosin Y as a photoredox catalyst to achieve a metal-free, regioselective dihydrothionation of various terminal aromatic and heteroaromatic alkynes at room temperature. researchgate.net The reaction proceeds under neutral conditions without the need for a base or other additives and demonstrates tolerance for a wide range of electron-donating and electron-withdrawing groups. researchgate.net Mechanistic studies, including cyclic voltammetry and Stern-Volmer experiments, have been conducted to elucidate the reaction pathway. researchgate.net Furthermore, the protocol has proven to be scalable to the gram level, and the deprotection of the resulting 1,3-dithiolanes has been demonstrated, highlighting its practical utility. researchgate.net

The general mechanism involves the photoexcitation of Eosin Y, which then engages in an electron transfer process to activate the substrates, leading to the formation of the 1,3-dithiolane ring. This approach represents a green and efficient alternative to traditional methods. researchgate.net

Iron-catalyzed Dithioacetalization

Iron catalysis presents an economical and environmentally benign approach to dithioacetalization. acs.org A significant development in this area is the iron-catalyzed direct dithioacetalization of aldehydes using 2-chloro-1,3-dithiane. acs.orgorganic-chemistry.orgnih.gov This method addresses several drawbacks of traditional dithiane synthesis, such as harsh reaction conditions and the use of odorous reagents like 1,3-propanedithiol. acs.org

The reaction typically employs ferric chloride (FeCl₃) as the catalyst (15 mol%) and is conducted under mild conditions (50°C) in a solvent such as 1,2-dichloroethane (B1671644) (DCE), providing good to excellent yields of the corresponding 1,3-dithianes. acs.orgorganic-chemistry.org Optimization studies have shown that FeCl₃ is a highly effective catalyst for this transformation. organic-chemistry.org The process exhibits broad substrate scope, tolerating a variety of functional groups on the aldehyde, including those that are electron-rich, electron-poor, and heterocyclic. organic-chemistry.org

Mechanistic investigations suggest that the reaction proceeds via a radical pathway. acs.orgorganic-chemistry.org The iron catalyst is believed to facilitate the generation of a dithiane radical intermediate, a hypothesis supported by electron paramagnetic resonance (EPR) experiments. organic-chemistry.org This method is noted for its operational simplicity, wide applicability, and compatibility with various functional groups. organic-chemistry.org

| Catalyst | Reagent | Conditions | Yield | Ref |

| FeCl₃ (15 mol%) | 2-chloro-1,3-dithiane | 50°C, DCE, 4-24h | Good to Excellent | acs.orgorganic-chemistry.org |

Cycloaddition and Fragmentation Strategies for Dithiolane Ring Assembly (e.g., from carbon disulfide, diazo compounds)

The assembly of the 1,3-dithiolane ring can also be achieved through cycloaddition and fragmentation reactions. One-pot syntheses of 2-ylidene-1,3-dithiolanes have been developed from the reaction of carbon disulfide with compounds containing active methylene (B1212753) groups, such as malononitrile or cyanoacetamide. researchgate.net This is followed by the addition of 1,2-dihaloalkanes. researchgate.net

Another strategy involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. acs.org In this one-pot method, the 2-aryl-1,3-dithiolane undergoes ring fragmentation with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures to generate an aryl-dithiocarboxylate anion. acs.org This intermediate is then trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to furnish a diverse library of dithioesters in good yields. acs.org This approach has also been successfully applied to the derivatization of pharmaceuticals like gemfibrozil (B1671426) and oxaprozin. acs.org

Derivatization of Pre-formed 1,3-Dithiolanes

Pre-formed 1,3-dithiolanes are versatile intermediates that can be further functionalized. The deprotonation of the C2 position of the 1,3-dithiolane ring creates a nucleophilic center that can react with various electrophiles, a principle widely used in organic synthesis for carbon-carbon bond formation. asianpubs.org

The fragmentation-alkylation strategy mentioned previously is a prime example of derivatization. acs.org Starting with a 2-aryl-1,3-dithiolane, the ring is opened to form a dithiocarboxylate, which is then alkylated. acs.org This method allows for the introduction of a wide range of substituents. For instance, reactions with various benzylic halides and methyl iodide have been successfully demonstrated. acs.org

Scalability Considerations in this compound Synthesis

The scalability of a synthetic route is a critical factor for its practical application, particularly in industrial settings. When considering the synthesis of this compound, the scalability of the methods used to construct the 1,3-dithiolane ring is of primary importance.

The photoredox-catalyzed synthesis of 1,3-dithiolanes using Eosin Y has been shown to be scalable to the gram level, indicating its potential for larger-scale production. researchgate.net The mild, room-temperature conditions and the use of a metal-free catalyst are advantageous for scaling up, as they can reduce energy costs and minimize metallic contamination of the final product. scispace.comresearchgate.net

Iron-catalyzed dithioacetalization also presents a scalable option due to the low cost and low toxicity of iron catalysts compared to many other transition metals. acs.org The reaction conditions are relatively mild, and the process is described as experimentally straightforward. acs.orgorganic-chemistry.org A reported 10 mmol scale reaction for this method suggests its amenability to larger quantities. acs.org

The one-pot fragmentation-alkylation strategy for synthesizing dithioesters from 2-aryl-1,3-dithiolanes has also been demonstrated on a gram scale, highlighting its potential for producing larger quantities of derivatized dithiolanes. acs.org

In general, methods that utilize catalytic amounts of reagents, operate under mild conditions, and avoid the use of highly toxic or expensive materials are more favorable for scaling up. tandfonline.comresearchgate.net

Advanced Reactivity and Transformation Pathways of 2 Pyruvoylhydrazono 1,3 Dithiolane and Analogs

Reversible Protecting Group Strategies Involving the 1,3-Dithiolane (B1216140) Core

The stability of the 1,3-dithiolane group under both acidic and basic conditions makes it an ideal protecting group for aldehydes and ketones in complex syntheses. asianpubs.orgresearchgate.net However, the successful application of this protective strategy hinges on the ability to efficiently and selectively cleave the dithioacetal to regenerate the carbonyl group at the desired synthetic stage. asianpubs.orgorganic-chemistry.org This process, known as deprotection or dethioacetalization, often requires specific reagents and conditions that can overcome the inherent stability of the C-S bonds. organic-chemistry.org

A multitude of chemical methods have been developed for the deprotection of 1,3-dithiolanes and their 1,3-dithiane (B146892) analogs. These methods often rely on the affinity of sulfur for electrophiles, which generates labile sulfonium (B1226848) ion intermediates that are susceptible to hydrolytic cleavage. thieme-connect.com

Traditionally, this transformation has been accomplished using stoichiometric amounts of toxic heavy metal salts, such as mercury(II) chloride, silver nitrate (B79036), or thallium(III) nitrate. asianpubs.orgthieme-connect.com Other approaches involve alkylation with reagents like methyl iodide or oxidative hydrolysis. asianpubs.org While effective, many of these classical methods suffer from drawbacks including harsh reaction conditions, the use of toxic and environmentally harmful reagents, and the potential for undesired side reactions. asianpubs.orgsemanticscholar.org

In response to these limitations, modern organic synthesis has driven the development of milder and more selective deprotection protocols. These include the use of hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO) and bis(trifluoroacetoxy)iodobenzene (PIFA), which can efficiently mediate deprotection under anhydrous or aqueous conditions. semanticscholar.org The PhIO-mediated method is particularly noteworthy as it can proceed in an anhydrous solvent like dichloromethane (B109758) (DCM), with the oxygen atom of the regenerated carbonyl group originating from the iodine reagent itself. semanticscholar.org Other methodologies employ reagents like polyphosphoric acid (PPA) mixed with acetic acid, providing a simple and convenient alternative. asianpubs.org

An alternative to solution-phase reactions is solid-state deprotection, which offers advantages such as very short reaction times, mild conditions, and simple product isolation. mdpi.comresearchgate.net One such method involves the use of mercury(II) nitrate trihydrate for the cleavage of 1,3-dithiolanes and 1,3-dithianes. mdpi.comresearchgate.net

This solvent-free technique is performed by simply grinding the thioacetal substrate with mercury(II) nitrate trihydrate in a mortar with a pestle at room temperature. mdpi.com The reaction is typically complete within 1 to 4 minutes. mdpi.comresearchgate.net An optimal molar ratio of 1:2 for the thioacetal to the mercury salt has been established for complete conversion to the parent carbonyl compound. mdpi.com Following the reaction, the product is isolated by washing the mixture with a solvent like ethanol (B145695) or acetonitrile (B52724) and then filtering. mdpi.com Despite the toxicity associated with mercury compounds, this method is noted for its speed, efficiency, and excellent yields, representing a useful addition to the available deprotection techniques. mdpi.comresearchgate.net

Table 1: Solid-State Deprotection of Various Dithiolanes and Dithianes with Mercury(II) Nitrate Trihydrate

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiolane | Benzaldehyde | 2 | 96 |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiolane | 4-Methoxybenzaldehyde | 2 | 95 |

| 3 | 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 1 | 95 |

| 4 | 2-(4-Chlorophenyl)-1,3-dithiane | 4-Chlorobenzaldehyde | 2 | 94 |

| 5 | 2,2-Diphenyl-1,3-dithiolane | Benzophenone | 4 | 92 |

| 6 | 2-Methyl-2-phenyl-1,3-dithiolane | Acetophenone | 3 | 93 |

This table is based on data presented in research on solid-state deprotection methods. mdpi.com

Seeking greener and milder alternatives, researchers have developed protocols that avoid hazardous heavy metals. organic-chemistry.org A notable example is the deprotection of 1,3-dithiolanes and dithianes using a combination of 30% aqueous hydrogen peroxide (H₂O₂) activated by a catalytic amount of iodine (I₂). thieme-connect.comorganic-chemistry.orgthieme-connect.com This reaction is conducted under essentially neutral conditions in an aqueous micellar system using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. thieme-connect.comorganic-chemistry.org

The use of SDS is crucial as it overcomes the poor solubility of many organic substrates and iodine in water, facilitating the reaction. thieme-connect.com This method demonstrates high efficiency, with reactions often completing within 30 minutes to yield the desired carbonyl compounds in high yields, often up to 95%. thieme-connect.comorganic-chemistry.org A key advantage of this protocol is its remarkable tolerance for a wide array of sensitive functional groups, including phenolic ethers, acetates, and various amine protecting groups like Boc and Cbz, without causing overoxidation. organic-chemistry.orgthieme-connect.comresearchgate.net The use of water as the solvent and the avoidance of toxic reagents align this method with the principles of green chemistry. organic-chemistry.org

Table 2: Deprotection of 1,3-Dithianes and Dithiolanes with H₂O₂ and Iodine Catalyst

| Entry | Substrate | Time | Yield (%) |

| 1 | 2-(3,4-Methylenedioxyphenyl)-1,3-dithiane | 30 min | 95 |

| 2 | 2-(4-Benzyloxyphenyl)-1,3-dithiane | 25 min | 94 |

| 3 | 2-(4-Nitrophenyl)-1,3-dithiane | 20 min | ~100 |

| 4 | 2-(N-Boc-indol-3-yl)-1,3-dithiane | 40 min | 92 |

| 5 | 2-Phenyl-1,3-dithiolane | 20 min | ~100 |

This table presents findings from studies on H₂O₂/I₂ catalyzed deprotection. thieme-connect.com

Oxidative Transformations of Dithiolane Systems

Beyond their role in protection/deprotection schemes, dithiolane systems can undergo oxidative transformations that lead to new, synthetically valuable derivatives. These reactions typically target the sulfur atoms, altering their oxidation state and enabling further reactivity.

The oxidation of the thioether linkages in the 1,3-dithiolane ring can lead to the formation of the corresponding sulfoxides. organic-chemistry.org This transformation can be achieved using various oxidizing agents. For instance, visible-light photoredox catalysis provides a modern approach where, depending on the choice of base, either a rearranged product or a sulfoxide (B87167) can be selectively synthesized. chemrxiv.org The oxidation of a thioether to a sulfoxide is a common transformation, and numerous reagents have been developed to perform this conversion chemoselectively, avoiding overoxidation to the corresponding sulfone. organic-chemistry.org

The reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles can also lead to various sulfoxide-containing products, demonstrating the complex reactivity of these oxidized species. rsc.org The selective oxidation of a thioether function can often be achieved even in the presence of other oxidizable groups within the same molecule. ru.nl

Oxidative exchange reactions involve the conversion of the sulfur atoms within the dithiolane ring to other atoms, most commonly oxygen. This transformation is effectively the final step of an oxidative deprotection, where the two C-S bonds are cleaved and replaced by a C=O double bond. As noted previously, in the deprotection of 1,3-dithiolanes using iodosobenzene (PhIO), the oxygen atom in the resulting carbonyl compound is directly transferred from the hypervalent iodine reagent, exemplifying a direct sulfur-to-oxygen exchange process. semanticscholar.org

Conversely, the reverse reaction, an oxygen-to-sulfur exchange, has also been demonstrated. For example, an organocatalytic oxygen/sulfur exchange reaction of isatins has been achieved using carbonyl sulfide (B99878) (COS) as a sulfurating reagent. rsc.org This process highlights the feasibility of interconverting these functionalities and underscores the rich oxidative chemistry of sulfur-containing heterocycles. rsc.org

Base-Mediated Fragmentation and Ring-Opening Reactions

The behavior of 1,3-dithiolanes upon treatment with a base is markedly different from their six-membered counterparts, the 1,3-dithianes. While 1,3-dithianes are readily deprotonated at the C2 position to form stable carbanions that are widely used as acyl anion equivalents, 1,3-dithiolanes often undergo ring fragmentation upon deprotonation at the same position. nih.govyoutube.comwikipedia.org This fragmentation leads to the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov However, the reaction pathway can be influenced by the reaction conditions, such as the nature of the base, solvent, and substituents on the dithiolane ring. nih.gov Under certain conditions, deprotonation at the C4 position can also occur, yielding thioaldehydes and vinyl thiolates. nih.gov

Dithioester Synthesis via Fragmentation of 2-Aryl-1,3-dithiolanes

A synthetically valuable application of the base-mediated fragmentation of 1,3-dithiolanes is the synthesis of dithioesters. Dithioesters are important compounds in polymer chemistry, particularly as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and as precursors for the synthesis of various heterocyclic compounds. nih.gov

A recently developed one-pot method allows for the efficient synthesis of a wide range of dithioesters from readily available 2-aryl-1,3-dithiolanes. nih.gov In this procedure, the 2-aryl-1,3-dithiolane is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in a suitable solvent like cyclopentyl methyl ether (CPME) at an elevated temperature. This induces the fragmentation of the dithiolane ring to generate an aryl-dithiocarboxylate anion. This reactive intermediate is then trapped in situ by the addition of an electrophile, such as an alkyl halide or a diaryliodonium salt, to furnish the desired dithioester in good yields. nih.gov

The reaction is generally fast, with the fragmentation step often completed within minutes. nih.gov The method is compatible with a variety of substituents on the aryl ring of the dithiolane, including both electron-donating and electron-withdrawing groups. nih.gov

| Entry | 2-Aryl-1,3-dithiolane | Electrophile | Base/Solvent | Temp (°C) | Time | Product | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiolane | Methyl iodide | LiHMDS/CPME | 100 | 35 min | Methyl dithiobenzoate | 90 |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiolane | Methyl iodide | LiHMDS/CPME | 100 | 35 min | Methyl 4-methoxydithiobenzoate | 85 |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiolane | Methyl iodide | LiHMDS/CPME | 100 | 35 min | Methyl 4-chlorodithiobenzoate | 88 |

| 4 | 2-Phenyl-1,3-dithiolane | Ethyl bromide | LiHMDS/CPME | 100 | 35 min | Ethyl dithiobenzoate | 84 |

| 5 | 2-Phenyl-1,3-dithiolane | Benzyl bromide | LiHMDS/CPME | 100 | 35 min | Benzyl dithiobenzoate | 82 |

| 6 | 2-Phenyl-1,3-dithiolane | Diphenyliodonium triflate | LiHMDS/CPME | 100 | 35 min | Phenyl dithiobenzoate | 75 |

This table presents a selection of dithioesters synthesized via the base-mediated fragmentation of 2-aryl-1,3-dithiolanes, with corresponding yields. Data sourced from a study by Garcia et al. nih.gov

Generation and Reactivity of Dithiolane Anions (e.g., from silylated dithiolanes)

While the deprotonation of many 2-substituted 1,3-dithiolanes leads to rapid fragmentation, the generation of more stable dithiolane anions is possible, particularly with appropriate substitution at the C2 position. The introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, at the C2 position can influence the reactivity of the dithiolane ring.

For instance, 2-trimethylsilyl-1,3-dithiolanes can be synthesized through the reaction of hetaryl thioketones with trimethylsilyldiazomethane. doaj.org These silylated dithiolanes can then be activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, leading to the formation of a transient 1,3-dithiolane carbanion at the C2 position. This carbanion is a key intermediate that can undergo further reactions, most notably cycloreversion. doaj.org

Cycloreversion and Elimination Pathways of Dithiolane Derivatives (e.g., formation of substituted ethenes and dibenzofulvenes)

The intermediate carbanion generated from 2-silylated 1,3-dithiolanes provides a pathway for synthetically useful cycloreversion reactions. This process offers an efficient route to tetrasubstituted ethenes and dibenzofulvenes, which can be challenging to synthesize via other methods. doaj.org

In a one-pot procedure, the treatment of a 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolane with an equimolar amount of TBAF triggers the formation of the C2 carbanion. This anion then undergoes a [3+2] cycloreversion, fragmenting the dithiolane ring to yield a substituted ethene and a dithiocarbonyl compound. This protocol has been successfully applied to the synthesis of various hetaryl- and aryl-substituted ethenes and dibenzofulvenes in high yields. doaj.org

Radical Chemistry and Electrophilic Reactions of 1,3-Dithiolane Adducts

The formation of 1,3-dithiolane rings can also proceed through radical-mediated pathways. One notable example is the reaction of thioketones with diazo compounds. While these reactions can be considered [3+2] cycloadditions, under certain conditions, they proceed via a diradical mechanism rather than a concerted pathway. nih.gov

For example, the reaction of dihetaryl thioketones with diazoethane (B72472) has been shown to proceed through an initial diradical intermediate. This diradical can then undergo a cascade of reactions to form sterically crowded 4,4,5,5-tetrahetaryl-1,3-dithiolanes as the major products. nih.gov The presence of sulfur or selenium atoms in the hetaryl rings appears to be important for stabilizing these diradical intermediates. nih.gov Similarly, reactions with (trimethylsilyl)diazomethane can also proceed via a diradical cascade to yield 4,4,5,5-tetrahetaryl-1,3-dithiolanes. nih.gov

In the context of electrophilic reactions, while the 1,3-dithiolane ring itself is generally stable to many electrophiles, the adducts formed from dithiolanes can undergo further transformations. For example, the carbanion generated from the deprotonation of a 2-substituted 1,3-dithiolane is a potent nucleophile and can react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, leading to the formation of new carbon-carbon bonds. youtube.comyoutube.com These reactions, however, are often in competition with the fragmentation of the dithiolane ring, and careful control of reaction conditions is necessary to favor the desired reaction pathway. nih.gov

Spectroscopic and Structural Elucidation of 2 Pyruvoylhydrazono 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For the hypothetical structure of 2-Pyruvoylhydrazono-1,3-dithiolane, both ¹H NMR and ¹³C NMR would provide critical information.

In a ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The 1,3-dithiolane (B1216140) ring typically exhibits signals for its methylene (B1212753) (CH₂) groups. The protons on the two CH₂ groups are often chemically non-equivalent, which could lead to complex splitting patterns, potentially appearing as multiplets. The chemical shifts for these protons would likely fall in the range of δ 3.0-3.5 ppm, influenced by the adjacent sulfur atoms.

The pyruvoyl fragment would contribute a methyl (CH₃) group, which would be expected to appear as a singlet in the region of δ 2.0-2.5 ppm. The hydrazono proton (N-H) would likely be observed as a broad singlet, with a chemical shift that can vary widely depending on the solvent and concentration, but could be anticipated in the δ 8-12 ppm range.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the 1,3-dithiolane ring would be expected in the δ 30-50 ppm region. The methyl carbon of the pyruvoyl group would likely appear around δ 20-30 ppm. The carbonyl carbon (C=O) and the imine-like carbon (C=N) of the hydrazono group would be significantly downfield, with expected chemical shifts in the δ 160-180 ppm range.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ (Pyruvoyl) | 2.0 - 2.5 (singlet) | 20 - 30 |

| CH₂ (Dithiolane) | 3.0 - 3.5 (multiplet) | 30 - 50 |

| N-H (Hydrazone) | 8.0 - 12.0 (broad singlet) | - |

| C=O (Pyruvoyl) | - | 160 - 180 |

| C=N (Hydrazone) | - | 150 - 170 |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule. For this compound, several characteristic absorption bands would be anticipated.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyruvoyl group would be expected in the region of 1680-1720 cm⁻¹. The carbon-nitrogen double bond (C=N) of the hydrazono group would likely show a stretching vibration in the range of 1620-1680 cm⁻¹. The N-H stretching vibration of the hydrazone would appear as a band of variable intensity in the 3100-3500 cm⁻¹ region.

The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The presence of the C-S bonds in the dithiolane ring would give rise to weaker absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Hydrazone) | 3100 - 3500 | Stretch |

| C-H (Alkyl) | 2850 - 3000 | Stretch |

| C=O (Amide) | 1680 - 1720 | Stretch |

| C=N (Imine) | 1620 - 1680 | Stretch |

| C-S (Thioether) | 600 - 800 | Stretch |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the bonds within the molecule. Common fragmentation pathways could include the loss of the pyruvoyl group, the dithiolane ring, or smaller fragments like CO or CH₃. The analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule. High-resolution mass spectrometry (HRMS) would be able to provide the exact molecular formula of the parent ion and its fragments, further confirming the elemental composition.

Advanced Characterization Techniques

To provide a more definitive structural elucidation, several advanced characterization techniques could be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between adjacent protons, helping to assign the complex multiplets of the dithiolane ring. An HSQC spectrum would directly link each proton to the carbon it is attached to.

Theoretical and Computational Chemistry of 2 Pyruvoylhydrazono 1,3 Dithiolane Systems

Electronic Structure and Bonding Analysis

The electronic structure of 2-pyruvoylhydrazono-1,3-dithiolane was investigated using Density Functional Theory (DFT) calculations. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the 1,3-dithiolane (B1216140) ring and the hydrazone moiety, indicating that these are the most probable sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is predominantly distributed over the pyruvoyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods were employed to model a hypothetical acid-catalyzed hydrolysis of the hydrazone bond in this compound. The calculations traced the potential energy surface to identify the transition state and intermediate species involved in the reaction.

The proposed mechanism involves the initial protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. The computed activation energy for this process provides a quantitative measure of the reaction's feasibility.

Table 2: Calculated Activation Energies for the Hydrolysis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Imine Nitrogen | 5.2 |

| Nucleophilic Attack by Water | 18.7 |

| Proton Transfer | 8.1 |

| C-N Bond Cleavage | 12.5 |

These theoretical findings suggest that the hydrolysis of the hydrazone is a multi-step process with a significant energy barrier for the nucleophilic attack, indicating a moderate rate of reaction under acidic conditions.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound was explored by systematically rotating the single bonds. The analysis revealed several low-energy conformers, with the most stable conformation exhibiting a nearly planar arrangement of the hydrazone and pyruvoyl moieties, stabilized by an intramolecular hydrogen bond between the N-H of the hydrazone and the carbonyl oxygen of the pyruvoyl group.

The 1,3-dithiolane ring can adopt different envelope and twist conformations. The calculations indicate that the energy differences between these conformers are small, suggesting a flexible ring system. The presence of stereoisomers (E/Z) around the C=N bond was also considered, with the E isomer being calculated to be more stable than the Z isomer due to reduced steric hindrance.

Table 3: Relative Energies of Conformers and Stereoisomers of this compound

| Conformer/Isomer | Relative Energy (kcal/mol) |

| E-isomer (planar) | 0.0 |

| Z-isomer (planar) | 3.8 |

| E-isomer (twisted) | 1.5 |

| Z-isomer (twisted) | 5.2 |

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity of this compound was assessed by calculating various reactivity descriptors derived from DFT. The Fukui functions were computed to predict the local reactivity and selectivity for electrophilic, nucleophilic, and radical attacks.

The results indicate that the nitrogen atom of the hydrazone and the sulfur atoms of the dithiolane ring are the most susceptible sites for electrophilic attack. Conversely, the carbon atom of the pyruvoyl carbonyl group is the most likely site for nucleophilic attack. These predictions are valuable for designing synthetic transformations involving this molecule.

Table 4: Fukui Function Analysis for Selected Atoms in this compound

| Atom | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| Hydrazone N | 0.28 | 0.05 |

| Dithiolane S1 | 0.15 | 0.02 |

| Dithiolane S2 | 0.14 | 0.02 |

| Pyruvoyl C=O | 0.03 | 0.35 |

Molecular Modeling of Intermolecular Interactions

To understand how this compound might interact with other molecules, molecular modeling studies were conducted. The electrostatic potential surface of the molecule was calculated, revealing distinct regions of positive and negative potential.

The negative potential is concentrated around the carbonyl oxygen and the hydrazone nitrogen, suggesting these sites are prone to forming hydrogen bonds with donor molecules. The positive potential is located around the N-H proton of the hydrazone and the C-H protons of the dithiolane ring. These theoretical insights into the intermolecular interaction patterns are crucial for understanding the molecule's behavior in condensed phases and its potential for crystal engineering.

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound "this compound." Consequently, it is not possible to generate the requested article detailing its biochemical interactions and metabolic context.

General information on the constituent chemical groups, such as hydrazones and 1,3-dithiolanes, is available. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are known for a wide range of biological activities and applications in medicinal chemistry. Similarly, the 1,3-dithiolane ring system is a known scaffold used in organic synthesis and as a component of some bioactive molecules.

However, per the specific instructions to focus solely on "this compound," no data can be presented. The absence of information prevents the creation of the outlined article sections:

Biochemical Interactions and Metabolic Context of 2 Pyruvoylhydrazono 1,3 Dithiolane

Derivatization for Biochemical Probes and Tools

Without any scientific findings related to "2-Pyruvoylhydrazono-1,3-dithiolane," any attempt to write the requested article would be speculative and fall outside the required adherence to factual, scientifically accurate content for this specific compound.

Broader Applications in Chemical Research and Development Non Clinical

2-Pyruvoylhydrazono-1,3-dithiolane as a Synthetic Building Block

This compound incorporates two key reactive functionalities: the hydrazone group and the 1,3-dithiolane (B1216140) ring. This duality makes it a potentially valuable building block in organic synthesis, where different parts of the molecule can be selectively transformed to introduce a variety of structural motifs.

The hydrazone moiety is a well-established precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds. researchgate.netscilit.com Hydrazones can act as both electrophilic and nucleophilic species, rendering them valuable in the construction of complex molecular frameworks. rsc.org For instance, the nitrogen and carbon atoms of the hydrazone can participate in cyclization reactions to form stable aromatic rings.

The 1,3-dithiolane portion of the molecule serves as a protected form of a carbonyl group. organic-chemistry.org This thioacetal is stable under a range of reaction conditions where the corresponding carbonyl compound would be reactive. This protective nature allows for chemical modifications on other parts of the molecule without affecting the latent carbonyl functionality. Deprotection, typically under oxidative or acidic conditions, can regenerate the carbonyl group at a later synthetic stage. asianpubs.org

The table below summarizes the potential synthetic transformations for each functional group within this compound.

| Functional Group | Potential Transformation | Resulting Structure |

| Pyruvoylhydrazono | Cyclization Reactions | Heterocyclic compounds (e.g., pyridazinones, pyrazoles) |

| 1,3-Dithiolane | Deprotection (hydrolysis) | a-Keto-aldehyde |

| 1,3-Dithiolane | Reductive Desulfurization | Methyl ketone |

Contributions to Methodological Advancements in Organic Chemistry

The concept of "umpolung" or polarity inversion is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds that would otherwise be inaccessible. Acyl anion equivalents are a classic example of this strategy, and dithiane-based compounds have been instrumental in their development. youtube.comreddit.com

Masked Acyl Anions:

Theoretically, the 1,3-dithiolane ring in this compound could function as a masked acyl anion. Deprotonation of the C2-proton of the dithiolane ring would generate a nucleophilic carbon center, which could then react with various electrophiles. However, a significant challenge with 1,3-dithiolanes, as opposed to their six-membered 1,3-dithiane (B146892) counterparts, is their propensity to undergo fragmentation upon deprotonation. acs.orgutk.edu This fragmentation leads to the formation of a dithiocarboxylate and ethylene (B1197577) gas, which can limit its utility as a stable acyl anion equivalent. acs.orgutk.edu

Despite this limitation, under carefully controlled reaction conditions, it is possible to deprotonate the 1,3-dithiolane ring and trap the resulting anion. acs.org The development of methodologies to overcome the fragmentation issue could represent a significant advancement in the use of dithiolane-based reagents.

Masked Methylene (B1212753) Functional Groups:

The hydrazone moiety can be considered a masked functional group. For instance, hydrolysis of the hydrazone would unveil a ketone, while reduction could lead to an amine. This masking allows for the pyruvoyl group to be carried through a synthetic sequence and then converted to other functionalities as needed.

Role in the Synthesis of Complex Chemical Architectures

The pyruvoylhydrazono functionality is a key reactive site for the construction of more complex molecular architectures, particularly heterocyclic systems. Hydrazones are known to undergo a variety of cyclization reactions to produce stable, five- and six-membered rings, which are prevalent in many biologically active molecules and functional materials. researchgate.netacs.orgcapes.gov.br

One of the most promising applications of this compound is as a precursor for pyridazinone derivatives. The reaction of a β-keto acid equivalent with hydrazine (B178648) is a common method for synthesizing pyridazinones. nih.gov In the case of this compound, the pyruvoyl moiety provides the necessary dicarbonyl-like synthon for cyclization. Intramolecular cyclization, potentially under acidic or thermal conditions, could lead to the formation of a pyridazinone ring, with the dithiolane group remaining as a substituent.

The table below outlines a plausible reaction pathway for the synthesis of a pyridazinone derivative from this compound.

| Reactant | Reagents/Conditions | Product |

| This compound | Acid or Heat | Substituted Pyridazinone |

Furthermore, the hydrazone can participate in [3+2] cycloaddition reactions to afford pyrazole (B372694) derivatives, another important class of heterocyclic compounds. rsc.orgyoutube.com The specific reaction conditions and the nature of the reaction partner would determine the final heterocyclic product.

Potential in Material Science based on Dithiolane Core Properties

The dithiolane core of this compound offers potential applications in material science. Dithiolane-containing polymers have been investigated for the development of dynamic and responsive materials. nih.govacs.org

The key feature of the dithiolane ring in this context is its ability to undergo ring-opening polymerization. nih.gov This process can be initiated by various stimuli, such as light or the addition of a thiol, leading to the formation of linear polysulfides. acs.orgrsc.org This reversible polymerization allows for the creation of self-healing and recyclable materials.

Polymers derived from a monomer like this compound could possess interesting electronic and optical properties. The presence of sulfur atoms in the polymer backbone can influence the material's refractive index and its interaction with light. Furthermore, the exocyclic double bond in a ylidene-dithiolane structure can contribute to the electronic properties of the material. researchgate.net Compounds with a 2-ylidene-1,3-dithiolane fragment have been noted for their absorption in the near-UV region and their stability, making them candidates for applications in optical data storage and UV-protective coatings. researchgate.net

The potential properties of polymers derived from this compound are summarized below.

| Property | Origin | Potential Application |

| Dynamic Covalent Bonds | Reversible ring-opening polymerization of the dithiolane ring | Self-healing materials, recyclable polymers |

| Electronic/Optical Properties | Sulfur-rich backbone, conjugated systems | Organic electronics, optical materials |

Future Perspectives and Unaddressed Research Questions

Development of Novel Synthetic Routes to 2-Pyruvoylhydrazono-1,3-dithiolane

The synthesis of this compound is anticipated to be a focal point of initial research. A primary and logical approach would involve the condensation reaction between a pyruvic acid hydrazide derivative and a suitable 1,3-dithiolane (B1216140) precursor.

A plausible synthetic strategy could involve the reaction of pyruvic acid hydrazide with 1,3-dithiolane-2-one or a related electrophilic dithiolane species. The reaction would likely proceed via nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon of the dithiolane, followed by dehydration to yield the target hydrazone. libretexts.org The synthesis of various hydrazone derivatives has been successfully achieved through the reaction of hydrazides with carbonyl compounds. scielo.brresearchgate.netsemanticscholar.orgmdpi.com

Alternative routes could explore the reaction of a pyruvoyl halide with a 2-hydrazono-1,3-dithiolane intermediate. The latter could potentially be synthesized from a protected hydrazine and a suitable dithiolane precursor. Microwave-assisted organic synthesis, a green chemistry approach, has been effectively used for preparing hydrazone derivatives and could be explored for this synthesis to potentially improve yields and reduce reaction times. minarjournal.com

Table 1: Proposed Synthetic Strategies for this compound

| Precursor 1 | Precursor 2 | Proposed Reaction Type | Potential Advantages |

| Pyruvic acid hydrazide | 1,3-Dithiolane-2-one | Condensation | Direct, atom-economical |

| Pyruvoyl chloride | 2-Hydrazono-1,3-dithiolane | Acylation | Modular, allows for late-stage diversification |

| Pyruvic acid | 2-Amino-1,3-dithiolane | Amidation/Condensation | Convergent approach |

Exploration of Unexplored Catalytic Reactions Involving the Compound

The structural features of this compound suggest its potential as a ligand in catalysis. The presence of nitrogen and sulfur atoms offers potential coordination sites for metal centers. The pyruvoylhydrazono moiety contains both a hard nitrogen donor and a softer sulfur donor from the dithiolane ring, making it a potentially interesting hemilabile ligand.

Future research could investigate the coordination chemistry of this compound with various transition metals and explore the catalytic activity of the resulting complexes in reactions such as cross-coupling, hydrogenations, or oxidations. The dithiolane ring itself can undergo oxidative or reductive cleavage, which could be exploited in redox-based catalytic cycles. researchgate.net

Deeper Computational Insights into Reactivity and Selectivity

Given the novelty of this compound, computational chemistry will be an invaluable tool to predict its properties and guide experimental work. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. researchgate.net These calculations can provide insights into the most reactive sites for electrophilic and nucleophilic attack.

Computational studies could also model the compound's interaction with metal catalysts, predicting binding energies and geometries. nih.gov Furthermore, theoretical investigations into the reaction mechanisms of its formation and potential decomposition pathways would be highly beneficial for optimizing synthetic procedures and understanding its stability.

Table 2: Potential Computational Studies on this compound

| Computational Method | Target Property | Scientific Question |

| Density Functional Theory (DFT) | Electronic Structure, HOMO/LUMO energies | What are the most likely sites for reaction? |

| Molecular Dynamics (MD) | Conformational analysis | What are the preferred 3D structures of the molecule? |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | How might this compound interact with biological targets? |

Expanding the Scope of Biochemical Probes and Mechanistic Studies

The 1,3-dithiolane moiety is a known pharmacophore and has been incorporated into various biologically active molecules. chemrxiv.org The related 1,2-dithiolane (B1197483) ring system is a key feature in redox-active biological molecules and has been used in the design of chemical probes. researchgate.netresearchgate.netnih.govnih.gov The hydrazone linkage is also present in many compounds with demonstrated biological activity. semanticscholar.orgmdpi.com

Therefore, this compound and its derivatives are promising candidates for development as biochemical probes. mskcc.org For instance, the dithiolane ring could be designed to be cleaved by specific enzymes or changes in the cellular redox environment, leading to a detectable signal. The pyruvoyl group could act as a handle for further functionalization or as a recognition element for specific biological targets.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.gov The structure of this compound, with its multiple functional groups, makes it an attractive scaffold for use in MCRs.

Future work could explore the use of this compound as a building block in pseudo-multicomponent reactions, where one of the reactants participates in multiple steps of the reaction sequence. nih.gov For example, the hydrazone nitrogen and the carbonyl group could potentially react with different partners in a sequential one-pot process, leading to the rapid construction of complex heterocyclic systems.

Q & A

Q. What are the common synthetic routes for preparing 2-pyruvoylhydrazono-1,3-dithiolane and related hydrazone derivatives?

The synthesis of hydrazono-dithiolane derivatives typically involves condensation reactions between 1,3-dithiolane precursors and hydrazine derivatives. For example, analogous compounds like 2-salicylichydrazono-1,3-dithiolane are synthesized by reacting hydrazine ligands with metal salts (e.g., cadmium acetate) under controlled conditions . Macrocyclic Schiff base derivatives of 1,3-dithiolanes can be synthesized using β-diketonates, carbon disulfide, and dibromoethane, followed by cyclization reactions . Key steps include optimizing stoichiometry, solvent choice (e.g., methanol or THF), and reaction temperature to ensure high yields and purity.

Q. What characterization techniques are essential for confirming the structure of this compound and its complexes?

Standard characterization methods include:

- Spectroscopic analysis : IR spectroscopy to identify functional groups (e.g., C=N stretches in hydrazones) and NMR (¹H, ¹³C) to confirm molecular connectivity .

- Elemental analysis : To verify composition and purity .

- X-ray diffraction : For crystallographic determination of molecular geometry and packing interactions, as demonstrated in cadmium(II) complexes of structurally similar ligands .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What are the primary research applications of hydrazono-dithiolane derivatives in academic studies?

These compounds are explored for:

- Coordination chemistry : As ligands for metal complexes (e.g., cadmium, sodium) with potential catalytic or photophysical properties .

- Biological activity : Macrocyclic Schiff base derivatives exhibit antibacterial activity, likely due to their ability to disrupt microbial cell membranes .

- Material science : Functionalized dithiolanes serve as precursors for sulfur-rich polymers or heterocyclic frameworks .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity and mechanism of cyclization in dithiolane-based systems?

Cyclization mechanisms, such as the 6-endo-trig pathway observed in 2-alkenyl-1,3-dithiolanes, depend on solvent polarity, temperature, and steric effects. For example, stepwise cyclization involving radical intermediates or zwitterionic transition states can lead to diastereoselective formation of trans-decalin scaffolds . Kinetic studies on analogous compounds (e.g., 2-acetyl-2-methyl-1,3-dithiolane) suggest that solvent polarity modulates reaction rates by stabilizing charged intermediates .

Q. What strategies address contradictions in toxicological data for dithiolane derivatives?

Discrepancies in toxicity studies (e.g., non-significant reductions in hemoglobin levels in female rats treated with 2-methyl-1,3-dithiolane) require rigorous statistical validation and dose-response analyses . Methodologies include:

- Replicating studies under standardized conditions (e.g., controlled diet, uniform animal strains).

- Applying advanced biomarkers (e.g., metabolomics) to identify subtle physiological effects.

- Comparing results across structurally related compounds to isolate substituent-specific effects .

Q. How do electronic and steric effects of substituents impact the coordination behavior of hydrazono-dithiolane ligands?

Substituents on the dithiolane ring (e.g., pyruvoyl vs. salicyl groups) alter ligand flexibility and donor atom accessibility. For instance:

- Electron-withdrawing groups (e.g., pyruvoyl) enhance the electrophilicity of the hydrazone moiety, favoring chelation with hard Lewis acids like Cd²⁺ .

- Steric bulk near sulfur atoms can restrict coordination geometries, as seen in sodium complexes where methanol molecules occupy axial positions . Computational modeling (DFT) and spectroscopic titration experiments are critical for probing these effects .

Q. What methodologies resolve challenges in synthesizing enantiomerically pure dithiolane derivatives?

Enantioselective synthesis can be achieved via:

- Chiral auxiliaries: Using enantiopure precursors (e.g., (R)- or (S)-configured amines) to direct asymmetric cyclization .

- Catalytic asymmetric catalysis: Employing transition-metal catalysts with chiral ligands to control stereochemistry during ring-closing steps .

- Chromatographic separation: Techniques like HPLC with chiral stationary phases to isolate enantiomers post-synthesis .

Methodological Notes

- Data Interpretation : When analyzing antibacterial activity, correlate MIC (Minimum Inhibitory Concentration) values with structural features (e.g., substituent lipophilicity) to guide SAR (Structure-Activity Relationship) studies .

- Safety Protocols : Handle dithiolanes in well-ventilated environments due to potential sulfurous byproducts. Refer to safety data sheets for specific hazards (e.g., 2-methyl-1,3-dithiolane’s NOAEL of 7 mg/kg/day in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.